N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
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Overview
Description
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure includes a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine .
Preparation Methods
The synthesis of N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves the reaction of 2-chloroaniline with a suitable acylating agent to form the intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, leading to its antibacterial activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)furan-2-carboxamide: This compound has a similar structure but includes a benzothiazole ring instead of a phenyl ring.
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide: This compound has a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological and pharmacological properties .
Properties
IUPAC Name |
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLUWJIWRBVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386093 |
Source
|
Record name | N-[1-(2-Chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4182-82-5 |
Source
|
Record name | N-[1-(2-Chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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